molecular formula C13H14N2O2 B11788446 6-Benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione

6-Benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11788446
M. Wt: 230.26 g/mol
InChI Key: QAZIELBKTIFGSX-UHFFFAOYSA-N
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Description

6-Benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative known for its diverse applications in scientific research and industry. Pyrimidine derivatives are a class of organic compounds that play a crucial role in various biological processes and have significant pharmaceutical potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include pyrimidine oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the reagents and conditions used.

Scientific Research Applications

6-Benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-5-methylpyrimidine-2,4(1H,3H)-dione
  • 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione
  • 6-Benzyl-5-phenylpyrimidine-2,4(1H,3H)-dione

Uniqueness

6-Benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

6-benzyl-5-ethyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H14N2O2/c1-2-10-11(14-13(17)15-12(10)16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,16,17)

InChI Key

QAZIELBKTIFGSX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)NC1=O)CC2=CC=CC=C2

Origin of Product

United States

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